molecular formula C8H8ClNO3 B3004928 2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy- CAS No. 1425842-80-3

2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy-

Cat. No. B3004928
CAS RN: 1425842-80-3
M. Wt: 201.61
InChI Key: CQOUFNVFLFOCSP-UHFFFAOYSA-N
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Description

The compound "2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy-" is a derivative of pyridinecarboxylic acid, which is a class of compounds known for their diverse range of biological activities and applications in chemical synthesis. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyridine derivatives and their synthesis, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as described in the synthesis of 2-ethoxy-3-pyridylboronic acid . This compound was synthesized on a large scale through a directed ortho-metalation reaction starting from 2-ethoxypyridine. The boronic acid derivative was then used in Suzuki cross-coupling reactions to yield various 3-aryl/heteroaryl-pyridines. Similarly, the synthesis of 3-chloro-2-pyridinyl derivatives, as seen in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, involves multiple steps including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis . These methods could potentially be adapted for the synthesis of "2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy-".

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield compounds with different properties. The X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid reveals intramolecular and intermolecular bonding patterns, which are significant for understanding the reactivity and stability of such compounds . These structural insights are crucial for the design and synthesis of new pyridine derivatives, including "2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy-".

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, including cross-coupling reactions, nucleophilic substitutions, and cyclizations. The papers provided detail the use of palladium-catalyzed Suzuki cross-coupling reactions to create a range of substituted pyridines , as well as the synthesis of pyrazole derivatives from pyridinyl intermediates through a series of reactions including bromination and dehydrogenation . These reactions are indicative of the versatile chemistry of pyridine derivatives and can be applied to the synthesis and functionalization of "2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy-".

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy-" are not detailed in the provided papers, the properties of pyridine derivatives generally include their solubility, melting points, and reactivity, which are influenced by the substituents on the pyridine ring. For example, the introduction of an ethoxy group can affect the compound's solubility in organic solvents . The presence of a chloro substituent can also influence the reactivity of the compound, as seen in the synthesis of chlorinated pyridine derivatives . These properties are important for the practical application and handling of these compounds in chemical synthesis and other fields.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Pyridinecarboxylic acid derivatives have been utilized in the synthesis of various compounds with potential antimicrobial activities. For instance, 2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to prepare a range of pyridine-3-carboxylic acids showing variable and modest antimicrobial activity against certain bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
  • Organotin (IV) complexes with 3-hydroxy-2-pyridinecarboxylic acid (a related compound) have been synthesized, showing potential for use in materials science due to their specific crystal structures and chemical properties (Zhang, Tian, & Ma, 2005).

Industrial and Pharmaceutical Applications

  • Pyridinecarboxylic acids are important intermediates in the synthesis of industrial materials and pharmaceuticals. They are commonly synthesized through various oxidation reactions from alkylpyridine compounds (Xiao, 2003).
  • The compound is used as an intermediate in producing pharmaceuticals, herbicides, and metal salts, highlighting its significance in multiple industries (Datta & Kumar, 2014).

Potential in Pesticide Development

  • 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid, an active intermediate for the insecticide tefluthrin, includes a pyridine ring which is often used in pesticide discovery. This suggests the potential use of 2-pyridinecarboxylic acid derivatives in developing new pesticides (Liu, Feng, Liu, & Zhang, 2006).

Mechanism of Action

3-Chloro-5-ethoxypyridine-2-carboxylic acid, also known as 2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy-, is a chemical compound with a molecular weight of 201.61 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of 3-chloro-5-ethoxypyridine-2-carboxylic acid are currently unknown. The compound is a derivative of pyridinecarboxylic acid , which has various isomers with different biological activities.

Biochemical Pathways

Pyridinecarboxylic acids are known to participate in various biochemical reactions , but the specific pathways influenced by this compound are not known. It’s possible that the compound could affect pathways related to its parent compound, but this would need to be confirmed through experimental studies.

Pharmacokinetics

Given its molecular weight of 201.61 , it may have favorable absorption and distribution characteristics.

Result of Action

Given its structural similarity to pyridinecarboxylic acids , it may have similar effects, such as interacting with various enzymes or receptors.

properties

IUPAC Name

3-chloro-5-ethoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-5-3-6(9)7(8(11)12)10-4-5/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOUFNVFLFOCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(N=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinecarboxylic acid, 3-chloro-5-ethoxy-

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